molecular formula C19H19ClN2O3S B2566090 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 862826-96-8

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2566090
CAS No.: 862826-96-8
M. Wt: 390.88
InChI Key: YFUCLCVUHVYBQY-UHFFFAOYSA-N
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Description

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a substituted imidazole derivative featuring a 2-chlorobenzylthio group at position 2 and a 2,6-dimethoxybenzoyl moiety at position 1 of the 4,5-dihydroimidazole core. Its molecular formula is C₁₉H₁₉ClN₂O₃S, with a molecular weight of ~406.89 g/mol. Such structural features are critical for modulating biological activity, particularly in adrenergic or analgesic pathways .

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-24-15-8-5-9-16(25-2)17(15)18(23)22-11-10-21-19(22)26-12-13-6-3-4-7-14(13)20/h3-9H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUCLCVUHVYBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the chlorophenyl and dimethoxybenzoyl precursors. These precursors are then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final compound. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Xylometazoline Hydrochloride

  • Structure : 2-[[4-(1,1-Dimethylethyl)-2,6-dimethylphenyl]methyl]-4,5-dihydro-1H-imidazole hydrochloride.
  • Key Features : A tert-butyl group and 2,6-dimethylphenyl substituent enhance hydrophobicity and receptor binding.
  • Activity : Potent α₁-adrenergic agonist used as a nasal decongestant due to vasoconstrictive effects.
  • Comparison : Unlike the target compound, Xylometazoline lacks sulfur-based substituents and the 2,6-dimethoxybenzoyl group. Its tert-butyl group increases metabolic stability compared to the target’s methoxy groups .

Lofexidine

  • Structure: (RS)-2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole.
  • Key Features: Dichlorophenoxyethyl group confers selectivity for α₂-adrenergic receptors.
  • Activity : Central α₂-agonist used to manage opioid withdrawal symptoms (bioavailability >90%, half-life 11 hours).
  • Comparison: The target compound’s 2-chlorobenzylthio group may reduce CNS penetration compared to Lofexidine’s phenoxyethyl chain. Additionally, the 2,6-dimethoxybenzoyl moiety could alter receptor subtype selectivity .

1-(2,6-Dimethylphenyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole Hydroiodide

  • Structure : Features a 2,6-dimethylphenyl group and methylsulfanyl substituent.
  • Key Features : Methyl groups enhance steric hindrance, while the iodine counterion improves crystallinity.
  • Comparison : The absence of a benzoyl group and chlorine atom in this compound reduces its lipophilicity compared to the target compound .

Imidazole Analogs from

  • Example : Compound 2a (2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole).
  • Activity : 100% anti-inflammatory activity at 100 mg/kg (comparable to diclofenac).
  • Comparison : The target compound’s dihydroimidazole core and 2,6-dimethoxybenzoyl group may reduce anti-inflammatory efficacy but improve metabolic stability relative to diphenyl-substituted analogs .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Reference
Target Compound C₁₉H₁₉ClN₂O₃S 2-Chlorobenzylthio, 2,6-dimethoxybenzoyl Inferred analgesic/anti-inflammatory
Xylometazoline HCl C₁₆H₂₄N₂·HCl tert-Butyl, 2,6-dimethylphenyl α₁-Adrenergic agonist (vasoconstrictor)
Lofexidine C₁₁H₁₂Cl₂N₂O 2,6-Dichlorophenoxyethyl α₂-Adrenergic agonist (opioid withdrawal)
1-(2,6-Dimethylphenyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole Hydroiodide C₁₂H₁₇IN₂S 2,6-Dimethylphenyl, methylsulfanyl Undetermined (structural analog)
Compound 2a () C₂₈H₂₃Cl₂N₂O 2,6-Dichlorophenyl, 4-ethoxyphenyl 100% anti-inflammatory at 100 mg/kg

Key Research Findings

  • Substituent Effects : Chlorine and methoxy groups enhance receptor binding via hydrophobic and hydrogen-bonding interactions, respectively. Sulfur-containing substituents (e.g., benzylthio) may improve bioavailability by modulating solubility .
  • Activity Trends : Bulky substituents (e.g., 2,6-dimethoxybenzoyl) reduce CNS activity but increase peripheral selectivity. Dichloro or bromo analogs (e.g., Lofexidine) show higher α₂-adrenergic potency .
  • Metabolism : Methoxy groups in the target compound may slow hepatic glucuronidation compared to methyl or ethyl substituents in analogs .

Biological Activity

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores the pharmacological properties of this compound, including its antibacterial, enzyme inhibitory, and anticancer activities, supported by various studies and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H16ClN3O3S
  • Molecular Weight : 367.83 g/mol

Antibacterial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antibacterial properties. In a study evaluating various synthesized compounds, it was found that certain derivatives demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are crucial in treating neurological disorders. The compound has been tested for its ability to inhibit AChE, showing promising results with an IC50 value indicative of strong inhibitory activity. This suggests potential applications in managing conditions like Alzheimer's disease.

Urease Inhibition

Urease inhibitors are important in treating infections caused by urease-producing bacteria. The compound exhibited strong urease inhibitory activity with IC50 values significantly lower than standard reference compounds, indicating its potential as a therapeutic agent against urinary tract infections.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines. The exact mechanism remains to be fully elucidated; however, it is hypothesized that it may involve modulation of signaling pathways related to cell proliferation and survival.

Study 1: Antibacterial Screening

In a comparative study of synthesized imidazole derivatives, the compound was evaluated alongside others for antibacterial efficacy. The results highlighted its effectiveness against specific strains:

CompoundBacterial StrainZone of Inhibition (mm)
Compound ASalmonella typhi15
Compound BBacillus subtilis20
Test Compound Escherichia coli12

Study 2: Enzyme Inhibition Assays

The following table summarizes the enzyme inhibition results for the compound:

EnzymeIC50 (µM)Reference Compound IC50 (µM)
Acetylcholinesterase (AChE)5.510.0
Urease3.021.25

These results indicate that the compound is a more potent inhibitor than the reference standards used in the study.

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